molecular formula C19H18N4O3 B6482933 ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate CAS No. 922037-34-1

ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6482933
CAS No.: 922037-34-1
M. Wt: 350.4 g/mol
InChI Key: MDUKOXDCBDJMAE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate and 4-aminobutyric acid under thermal conditions (160°C) . This compound features a pyridin-3-ylmethylamino substituent at position 4, distinguishing it from structurally similar analogs. Pyridazine derivatives are widely studied for their biological activities, including adenosine receptor modulation and tau aggregation inhibition .

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-7-6-10-20-12-14)11-17(24)23(22-18)15-8-4-3-5-9-15/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUKOXDCBDJMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazines and features a unique molecular structure characterized by a pyridazine ring and various functional groups. Its IUPAC name indicates the presence of an ethyl ester, an oxo group, and an amine, contributing to its diverse biological interactions.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 922037-34-1

Research suggests that this compound may interact with specific biological targets, acting as an inhibitor for certain enzymes or receptors within cellular pathways. One hypothesized mechanism involves modulation of calcium ion influx through calcium channels, which can influence various physiological processes relevant to therapeutic contexts .

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 6-oxo derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound's structure may enhance its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Antitumor Activity

In vitro evaluations have shown that derivatives of this compound possess notable antitumor properties. For instance, certain analogs have been tested for their efficacy against various cancer cell lines, demonstrating the potential to inhibit cell proliferation and induce apoptosis in malignant cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in pathogenic processes. For example, it may inhibit mono-ADP-ribosyltransferases, which are crucial in bacterial virulence mechanisms. This inhibition could lead to reduced toxicity and improved outcomes in infections caused by resistant bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; mechanism involves cell wall disruption.,
AntitumorInduces apoptosis in cancer cell lines; potential for development as a chemotherapeutic agent. ,
Enzyme InhibitionInhibits key enzymes related to bacterial virulence; promising for therapeutic applications. ,

Case Study: Antitumor Evaluation

In a study evaluating the antitumor effects of related compounds, ethyl 6-oxo derivatives were tested against human lung cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as lead compounds for further drug development .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 6-oxo derivatives demonstrate significant antimicrobial activity against various pathogens. The structural characteristics of this compound may enhance its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways critical for bacterial survival.

Antitumor Activity

In vitro studies have shown that derivatives of this compound possess notable antitumor properties. For instance, compounds similar to ethyl 6-oxo have been tested against human lung cancer cell lines, revealing their potential to inhibit cell proliferation and induce apoptosis at micromolar concentrations. This suggests a promising avenue for developing new anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in pathogenic processes. For example, it could inhibit mono-ADP-ribosyltransferases, which play a crucial role in bacterial virulence mechanisms. This inhibition could lead to reduced toxicity and improved outcomes in infections caused by resistant bacterial strains.

Case Study 1: Antitumor Evaluation

A study focused on evaluating the antitumor effects of ethyl 6-oxo derivatives involved testing these compounds against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability at low concentrations, highlighting their potential as lead compounds for further drug development.

Study Focus Cell Line Concentration Range Outcome
Antitumor EffectsHuman Lung CancerMicromolarSignificant reduction in cell viability

Case Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial efficacy of ethyl 6-oxo derivatives against a panel of bacterial strains. The findings demonstrated that certain analogs exhibited potent activity, suggesting their utility in addressing antibiotic-resistant infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus< 10 µg/mLHigh
Escherichia coli< 20 µg/mLModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related analogs:

Compound R1 (Position 1) R4 (Position 4) Yield (%) Melting Point (°C) Key Properties
Target: Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate Phenyl Pyridin-3-ylmethylamino - - Basic nitrogen in R4 enhances solubility; potential for π-π interactions
Ethyl 1-(4-fluorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) 4-Fluorophenyl Methyl - - Electron-withdrawing F increases metabolic stability
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl 95 220–223 Hydroxyl group enhances polarity and hydrogen bonding
Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (7) 4-Bromophenyl Methyl 76 174–176 Bromine increases molecular weight and lipophilicity
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl - - Sulfur atom improves thiol-mediated binding
Ethyl 4-(trifluoromethyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(Trifluoromethyl)phenyl Trifluoromethyl - - CF₃ groups enhance lipophilicity and electron-withdrawing effects

Key Observations:

Substituent Effects on Solubility and Binding: The pyridin-3-ylmethylamino group in the target compound introduces a secondary amine, which may improve aqueous solubility compared to methyl or trifluoromethyl substituents .

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) often require harsher reaction conditions but achieve moderate yields (40–76%) .
  • The target compound’s synthesis mirrors that of compound 7, suggesting comparable yields (~76%) under similar thermal conditions .

Biological Relevance: Pyridin-3-ylmethylamino substituents are rare in literature but may confer unique binding modes in adenosine A1 receptor modulation or tau aggregation inhibition due to their dual hydrogen-bonding and aromatic interactions .

Research Findings and Implications

  • Structural Uniqueness: The pyridin-3-ylmethylamino group distinguishes the target compound from most analogs, which typically feature halogens, methyl, or sulfanyl groups at position 4. This group’s basicity and steric bulk may optimize interactions with biological targets like tau protein or adenosine receptors .
  • Thermal Stability : High melting points (>170°C) in bromophenyl and hydroxyphenyl derivatives (e.g., 12d, 7) suggest that electron-deficient aromatic rings enhance crystalline stability .
  • Future Directions: Comparative studies on the target compound’s binding affinity and cytotoxicity against analogs with trifluoromethyl or cyano groups are warranted to elucidate structure-activity relationships.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. Key steps include:

  • Substitution reactions using nucleophiles like amines in the presence of triethylamine to introduce the [(pyridin-3-yl)methyl]amino group .
  • Optimization of reaction conditions : Temperature (room temperature to 60°C), solvent choice (ethanol or DMF), and reaction time (6–24 hours) to maximize yield and purity. Continuous flow reactors may enhance scalability .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:
Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • X-ray crystallography (if crystalline): For absolute configuration determination .

Advanced: How do substituents like the pyridin-3-ylmethyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Electronic effects : The pyridinyl group enhances electron density, affecting redox potential and susceptibility to oxidation/reduction .
  • Steric effects : Bulky substituents may hinder nucleophilic attacks, altering reaction pathways .
  • Biological interactions : Pyridinyl groups can engage in π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors), as observed in related dihydropyridazines .
  • Experimental validation : Competitive binding assays and molecular docking studies to map interaction sites .

Advanced: What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in efficacy data resolved?

Methodological Answer:

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; anticancer potential through cell viability assays (e.g., MTT) .
  • Mechanistic studies : Western blotting or ELISA to assess apoptosis markers (e.g., caspase-3) or kinase inhibition .
  • Data contradiction resolution :
    • Replicate experiments under standardized conditions (pH, temperature).
    • Cross-validate using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .
    • Compare with structurally analogous compounds to identify substituent-specific effects .

Advanced: How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be addressed?

Methodological Answer:

  • Standardized protocols : Use USP/Ph.Eur. methods for melting point determination and HPLC for purity assessment .
  • Solubility studies : Conduct in multiple solvents (e.g., DMSO, water) using shake-flask methods, noting temperature and pH dependencies .
  • Thermal analysis : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to characterize decomposition and phase transitions .
  • Documentation : Report synthesis conditions (e.g., solvent residues) that may affect properties .

Advanced: What computational approaches are employed to predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Study binding stability with target proteins (e.g., kinases) over nanosecond timescales .
  • Toxicity prediction : QSAR (Quantitative Structure-Activity Relationship) models to assess mutagenicity or hepatotoxicity .
  • Validation : Compare computational results with in vitro toxicity assays (e.g., Ames test) .

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